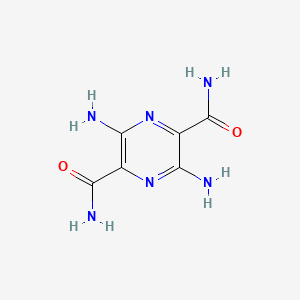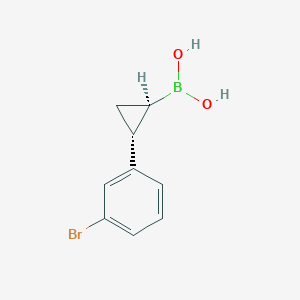
rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid: is a boronic acid derivative featuring a cyclopropyl ring substituted with a bromophenyl group
Métodos De Preparación
The synthesis of rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid typically involves the following steps:
Cyclopropanation: The starting material, a suitable phenyl derivative, undergoes cyclopropanation to introduce the cyclopropyl ring.
Bromination: The cyclopropyl derivative is then brominated to introduce the bromophenyl group.
Boronic Acid Formation: Finally, the bromophenylcyclopropyl derivative is converted to the boronic acid via a reaction with a boron-containing reagent under appropriate conditions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using flow microreactor systems for efficiency and sustainability .
Análisis De Reacciones Químicas
rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The bromophenyl group can be reduced under suitable conditions to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism by which rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can affect various biochemical pathways, leading to the desired therapeutic or material properties .
Comparación Con Compuestos Similares
Similar compounds to rel-((1R,2R)-2-(3-Bromophenyl)cyclopropyl)boronic acid include:
Phenylboronic acid: Lacks the cyclopropyl and bromophenyl groups, making it less sterically hindered and less specific in its interactions.
Cyclopropylboronic acid: Lacks the bromophenyl group, resulting in different reactivity and applications.
Bromophenylboronic acid: Lacks the cyclopropyl ring, affecting its steric and electronic properties.
Propiedades
Fórmula molecular |
C9H10BBrO2 |
|---|---|
Peso molecular |
240.89 g/mol |
Nombre IUPAC |
[(1R,2R)-2-(3-bromophenyl)cyclopropyl]boronic acid |
InChI |
InChI=1S/C9H10BBrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,12-13H,5H2/t8-,9+/m0/s1 |
Clave InChI |
HTPYYSQIHPOUPG-DTWKUNHWSA-N |
SMILES isomérico |
B([C@@H]1C[C@H]1C2=CC(=CC=C2)Br)(O)O |
SMILES canónico |
B(C1CC1C2=CC(=CC=C2)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


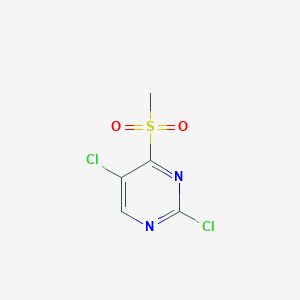


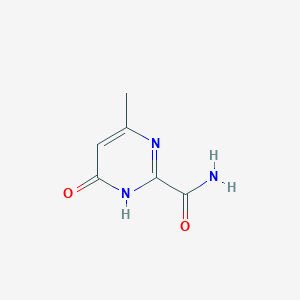
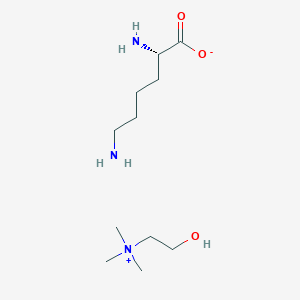

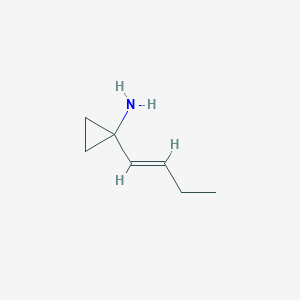
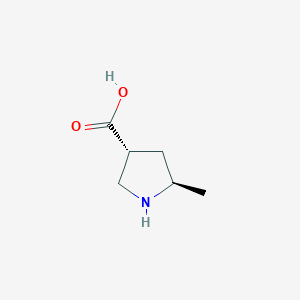
![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)


![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)
